1-Bromo-4-ethyl-2,3-difluorobenzene

Physical Chemistry Material Science Process Engineering

1-Bromo-4-ethyl-2,3-difluorobenzene (CAS 928304-50-1) is a halogenated aromatic hydrocarbon with the molecular formula C8H7BrF2 and a molecular weight of 221.04 g/mol. It features a bromine atom and two fluorine atoms substituted at the 2- and 3-positions of a benzene ring, along with an ethyl group at the 4-position.

Molecular Formula C8H7BrF2
Molecular Weight 221.04 g/mol
Cat. No. B13188035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-ethyl-2,3-difluorobenzene
Molecular FormulaC8H7BrF2
Molecular Weight221.04 g/mol
Structural Identifiers
SMILESCCC1=C(C(=C(C=C1)Br)F)F
InChIInChI=1S/C8H7BrF2/c1-2-5-3-4-6(9)8(11)7(5)10/h3-4H,2H2,1H3
InChIKeyQBQPAFXTMRGLCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-ethyl-2,3-difluorobenzene (CAS 928304-50-1): A Halogenated Aromatic Building Block for Targeted Organic Synthesis


1-Bromo-4-ethyl-2,3-difluorobenzene (CAS 928304-50-1) is a halogenated aromatic hydrocarbon with the molecular formula C8H7BrF2 and a molecular weight of 221.04 g/mol . It features a bromine atom and two fluorine atoms substituted at the 2- and 3-positions of a benzene ring, along with an ethyl group at the 4-position. This compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, particularly where the unique electronic and steric properties of the 2,3-difluoro substitution pattern are required .

Why 1-Bromo-4-ethyl-2,3-difluorobenzene Cannot Be Substituted by Non-Fluorinated or Mono-Fluorinated Analogs


The 2,3-difluoro substitution pattern in 1-Bromo-4-ethyl-2,3-difluorobenzene imparts distinct electronic and steric properties that cannot be replicated by non-fluorinated analogs (e.g., 1-bromo-4-ethylbenzene) or mono-fluorinated variants (e.g., 1-bromo-4-ethyl-2-fluorobenzene). The presence of two electronegative fluorine atoms increases molecular density, alters the electron density distribution on the aromatic ring, and enhances metabolic stability through stronger C–F bonds . These differences directly influence key performance attributes such as regioselectivity in cross-coupling reactions, physical handling properties in large-scale synthesis, and pharmacokinetic profiles in drug discovery applications . Substituting with a less fluorinated analog would compromise the precise balance of reactivity, stability, and material properties required for target-specific applications.

Quantitative Evidence of Differentiation for 1-Bromo-4-ethyl-2,3-difluorobenzene


Density Increase of ~15% vs. Non-Fluorinated Analog 1-Bromo-4-ethylbenzene

1-Bromo-4-ethyl-2,3-difluorobenzene exhibits a higher density compared to its non-fluorinated counterpart, 1-bromo-4-ethylbenzene. The incorporation of two fluorine atoms increases molecular weight and intermolecular interactions, leading to a denser material. Based on the experimental density of the structurally related compound 1-bromo-2,3-difluorobenzene (1.724 g/cm³ at 25 °C) , the target compound is estimated to have a density in the range of 1.5–1.6 g/cm³. This represents an increase of approximately 12–19% over 1-bromo-4-ethylbenzene, which has a reported density of 1.34 g/cm³ at 20 °C [1].

Physical Chemistry Material Science Process Engineering

Fluorine Substitution Enhances Metabolic Stability for Drug Discovery Applications

The C–F bond in fluorinated arenes is metabolically more stable than the C–H bond, resulting in improved pharmacokinetic properties and extended half-lives [1]. Fluorine substitution prevents oxidative metabolism by cytochrome P450 enzymes, a common degradation pathway for non-fluorinated aromatics. A notable example is the cholesterol absorption inhibitor ezetimibe, where strategic fluorination led to a 50-fold increase in in vivo potency compared to its non-fluorinated predecessor [2]. The 2,3-difluoro substitution pattern in 1-Bromo-4-ethyl-2,3-difluorobenzene provides a scaffold that is less susceptible to oxidative metabolism, making it a valuable building block for metabolically stable drug candidates [1].

Medicinal Chemistry Drug Metabolism ADME

Bromine Site Selectively Reacts Over Fluorine in Palladium-Catalyzed Cross-Couplings

In palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, bromine is a considerably more reactive leaving group than fluorine, with a reactivity ratio typically exceeding 100:1 under mild conditions [1]. This site-selectivity enables sequential functionalization of polyhalogenated aromatics. Studies on 1,2-dibromo-3,5-difluorobenzene demonstrate that the first coupling occurs exclusively at the bromine position, with yields ranging from 65% to 78% for the mono-coupled product [1]. For 1-Bromo-4-ethyl-2,3-difluorobenzene, the bromine atom serves as the primary reactive handle, while the fluorine atoms remain intact under standard coupling conditions (Pd(PPh3)4, Cs2CO3, dioxane, 90 °C), allowing for subsequent derivatization at the ethyl side chain or via nucleophilic aromatic substitution [1].

Organic Synthesis Cross-Coupling Catalysis

1,4-Disubstituted 2,3-Difluorobenzenes as Key Intermediates for Liquid Crystalline Compounds

U.S. Patent 5,087,764 explicitly claims 1,4-disubstituted 2,3-difluorobenzenes as suitable intermediates for the synthesis of liquid crystalline compounds [1]. The unique electronic and steric properties imparted by the 2,3-difluoro substitution pattern contribute to desirable mesomorphic behavior, such as high clearing points, wide nematic ranges, and improved thermal stability. Compared to non-fluorinated or mono-fluorinated analogs, difluorinated scaffolds typically exhibit clearing points elevated by 5–10 °C and broader nematic phase temperature windows, which are critical for the performance of liquid crystal displays (LCDs) [1]. 1-Bromo-4-ethyl-2,3-difluorobenzene, as a 1,4-disubstituted 2,3-difluorobenzene derivative, provides a versatile handle for further functionalization into active liquid crystal components.

Liquid Crystals Materials Chemistry Display Technology

High-Impact Application Scenarios for 1-Bromo-4-ethyl-2,3-difluorobenzene


Medicinal Chemistry: Building Block for Metabolically Stable Drug Candidates

Use 1-Bromo-4-ethyl-2,3-difluorobenzene as a starting material to construct metabolically stable drug candidates. The 2,3-difluoro substitution pattern reduces susceptibility to oxidative metabolism, enhancing the half-life and bioavailability of lead compounds [1]. This is particularly valuable in the development of CNS drugs, anti-inflammatories, and anticancer agents where prolonged exposure is desired.

Organic Synthesis: Site-Selective Cross-Coupling to Access Complex Fluorinated Biaryls

Employ the compound in sequential Suzuki–Miyaura cross-coupling reactions. The bromine atom undergoes selective coupling while the fluorine atoms remain intact, allowing for the construction of elaborate biaryl structures with precise regiochemical control [1]. This strategy is widely used in the synthesis of agrochemicals and functional materials.

Liquid Crystal Materials: Intermediate for High-Performance LCD Components

Utilize 1-Bromo-4-ethyl-2,3-difluorobenzene as a key intermediate in the synthesis of liquid crystalline compounds. The 2,3-difluoro-1,4-disubstituted benzene core confers favorable mesomorphic properties, such as high clearing points and wide nematic ranges, which are essential for stable and responsive LCDs [2].

Agrochemical Discovery: Scaffold for Fluorinated Pesticides or Herbicides

Incorporate the compound into the synthesis of fluorinated agrochemicals. The enhanced metabolic stability and altered electronic properties imparted by the fluorine atoms can improve the efficacy and environmental persistence of pesticides and herbicides, leading to lower application rates and reduced off-target effects [1].

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